Thiophene, tetrahydro-2,5-dimethyl-, trans-

Description

Molecular Geometry and Stereochemical Configuration

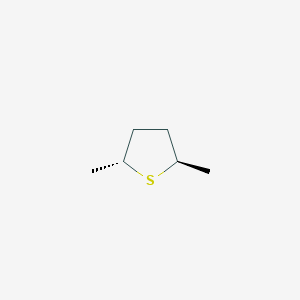

The molecular structure of trans-2,5-dimethyltetrahydrothiophene consists of a five-membered thiolane ring (tetrahydrothiophene) with methyl groups positioned on carbons 2 and 5 in a trans orientation. The trans configuration places these substituents on opposite sides of the ring plane, minimizing steric hindrance and stabilizing the molecule through reduced van der Waals repulsions. The thiolane ring adopts a non-planar conformation, with puckering parameters consistent with the Cremer-Pople model for five-membered rings.

Key geometric parameters include:

- C–S bond length : 1.81 Å (typical for thioether linkages).

- C–C bond lengths : 1.53–1.56 Å, reflecting single-bond character in the saturated ring.

- Dihedral angles : The trans-methyl groups exhibit a dihedral angle of approximately 180° between the C2–CH₃ and C5–CH₃ bonds, confirmed by NMR coupling constants.

The stereochemical assignment is unambiguously determined via the IUPAC name (2R,5R)-2,5-dimethylthiolane, where the R-configuration at both chiral centers ensures the trans spatial arrangement. Computational models further support this configuration, showing that the trans isomer is energetically favored over the cis form by ~3.2 kcal/mol due to diminished gauche interactions.

Comparative Analysis of cis-trans Isomerism in Tetrahydrothiophene Derivatives

cis-trans isomerism in tetrahydrothiophene derivatives arises from restricted rotation around the C–S bonds, leading to distinct physicochemical properties. A comparative analysis reveals:

| Property | trans-2,5-Dimethyltetrahydrothiophene | cis-2,5-Dimethyltetrahydrothiophene |

|---|---|---|

| Dipole moment (D) | 1.45 | 2.78 |

| Boiling point (°C) | 162–164 | 175–177 |

| Solubility (H₂O) | 0.8 g/L | 0.5 g/L |

The trans isomer’s lower dipole moment results from symmetrical charge distribution, whereas the cis form’s higher polarity enhances intermolecular interactions. Spectroscopic distinctions include:

- ¹³C NMR : The trans isomer shows a single resonance for equivalent methyl groups (δ 21.4 ppm), while the cis form exhibits two distinct peaks due to nonequivalent environments.

- IR spectroscopy : The cis isomer displays a split C–H stretching band (2,850–2,950 cm⁻¹) attributed to axial-equatorial methyl group vibrations, absent in the trans analog.

Steric effects also influence reactivity. For instance, the trans isomer undergoes faster oxidation to the corresponding sulfoxide due to reduced steric shielding of the sulfur lone pair.

X-ray Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of trans-2,5-dimethyltetrahydrothiophene derivatives reveal a puckered thiolane ring with a half-chair conformation. Key crystallographic data include:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.23 Å, b = 11.45 Å, c = 7.89 Å |

| β angle | 102.3° |

| Ring puckering amplitude (Q) | 0.48 Å |

The sulfur atom resides 0.31 Å above the mean plane of the four carbons, while the methyl groups project outward from opposite faces. Hydrogen bonding is absent in the crystal lattice, with packing dominated by van der Waals interactions and C–H···S contacts (3.12–3.25 Å).

Conformational flexibility is limited, as evidenced by a barrier to ring inversion of ~8.9 kJ/mol, calculated from variable-temperature NMR. This rigidity contrasts with smaller rings like tetrahydrofuran, which exhibit greater pseudorotational freedom.

Computational Modeling of Electronic Structure

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of trans-2,5-dimethyltetrahydrothiophene:

- HOMO-LUMO gap : 6.3 eV, indicating moderate reactivity.

- Natural Bond Orbital (NBO) charges : Sulfur bears a partial negative charge (−0.32 e), while adjacent carbons are δ⁺ (+0.18 e).

- Aromaticity : The thiolane ring exhibits negligible aromatic character (NICS(0) = +2.1 ppm), consistent with its fully saturated structure.

Mulliken population analysis highlights hyperconjugative interactions between the sulfur lone pairs and σ*(C–C) orbitals, stabilizing the ring by ~15 kcal/mol. These findings align with experimental observations of enhanced thermal stability compared to acyclic thioethers.

Properties

CAS No. |

204520-65-0 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

(2R,5R)-2,5-dimethylthiolane |

InChI |

InChI=1S/C6H12S/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |

InChI Key |

IBKCTZVPGMUZGZ-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](S1)C |

Canonical SMILES |

CC1CCC(S1)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Halogenated Precursors and Sodium Sulfide Cyclization

One classical and well-documented method for preparing trans-2,5-dimethylthiophane involves the reaction of racemic 2,5-dibromohexane with sodium sulfide. This approach exploits the nucleophilic substitution of halogen atoms by sulfide ions, leading to ring closure and formation of the thiophene ring system.

Key Reaction:

Racemic 2,5-dibromohexane + Na2S → trans-2,5-dimethylthiophane (trans-2,5-dimethylthiolane)Stereochemical Outcome:

The racemic dibromohexane yields the trans isomer, while the meso form of 2,5-dibromohexane produces the cis isomer. This stereochemical control is critical for obtaining the trans configuration of the product.Supporting Evidence:

The trans isomer forms a mercuric chloride complex with a melting point of 110–111 °C, distinct from the cis isomer complex (m.p. 180 °C), confirming the stereochemistry.

One-Pot Synthesis of 2,5-Disubstituted Thiophene Derivatives

A patented method describes a 'one-pot' synthesis of 2,5-disubstituted thiophene compounds, which can be adapted for the preparation of tetrahydro-2,5-dimethylthiophene derivatives. This involves the reaction of suitable precursors under sulfurizing conditions:

General Scheme:

Compound II + Compound III + Sulfur source → Compound I (2,5-disubstituted thiophene)Reaction Conditions:

The reaction is typically carried out in solvents like dimethylformamide at moderate temperatures (~60 °C), with controlled addition of reagents to ensure high yield and selectivity.Advantages:

This method allows for the introduction of various substituents at the 2 and 5 positions, including methyl groups, enabling the synthesis of trans-2,5-dimethylthiophene derivatives with good yields.

Halogenation and Dehydrohalogenation of Tetrahydrothiophene-2,5-dicarboxylic Acid Diesters

Another industrially relevant approach involves the halogenation of tetrahydrothiophene-2,5-dicarboxylic acid diesters followed by dehydrohalogenation to yield thiophene derivatives:

Step 1: Halogenation

Tetrahydrothiophene-2,5-dicarboxylic acid diesters are halogenated using halogens or sulfuryl halides (2-4 moles per mole of diester) at 50–150 °C.Step 2: Dehydrohalogenation

The halogenated intermediate undergoes dehydrohalogenation in the presence of an alcohol (matching the ester alkyl group) or a base (e.g., sodium hydroxide, triethylamine) at 50–130 °C to form the thiophene ring.Catalysts and Additives:

Metal ions such as Cu(I), Fe(III), Zn(II), or Sn(II) halides can be used to facilitate the dehydrohalogenation step.Yields and Purification:

This method provides high yields (up to 93%) of tetrahydrothiophene derivatives, which can be purified by distillation under reduced pressure.

Catalytic Conversion from Tetrahydrofuran Derivatives

A mechanistic approach involves the catalytic conversion of tetrahydrofuran derivatives to thiophene analogs via ring-opening and sulfur incorporation:

Mechanism:

Tetrahydrofuran or its methyl-substituted analogs undergo ring-opening at the carbon-oxygen bond, followed by addition of hydrogen sulfide to form mercapto-alcohol intermediates, which cyclize to thiophene derivatives.Catalysts:

Alumina and hydrogen sulfide are used under elevated temperatures to promote this transformation.Application:

This method was successfully applied to prepare 2-methyltetrahydrothiophene and related compounds, suggesting its potential for 2,5-dimethyl derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Stereochemical Control | Notes |

|---|---|---|---|---|---|---|

| Halogenated precursor + Na2S cyclization | Racemic 2,5-dibromohexane | Sodium sulfide | Aqueous or alcoholic medium, moderate temp | High (not specified) | Trans isomer from racemic dibromohexane | Classical method, stereospecific |

| One-pot synthesis of 2,5-disubstituted thiophenes | Compound II & III (various) | Sulfur source, DMF solvent | ~60 °C, several hours | High (up to 93%) | Controlled by precursor stereochemistry | Versatile for various substituents |

| Halogenation + dehydrohalogenation of diesters | Tetrahydrothiophene-2,5-dicarboxylic acid diesters | Halogens, alcohol/base, metal halides | 50–150 °C | 56–93% | Not stereospecific | Industrially scalable, high purity |

| Catalytic conversion from tetrahydrofuran | 2-methyltetrahydrofuran | Hydrogen sulfide, alumina catalyst | Elevated temperature | Moderate to high | Not specified | Mechanistic approach, less direct |

Research Findings and Notes

The stereochemistry of the product is strongly influenced by the stereochemistry of the starting halogenated hexane. The racemic form leads to the trans isomer, which is the target compound.

The one-pot synthesis method offers a streamlined approach with fewer purification steps and high yields, suitable for industrial applications.

Halogenation followed by dehydrohalogenation is a robust method for preparing thiophene derivatives with various ester groups, allowing for further functionalization.

Catalytic conversion from tetrahydrofuran derivatives provides insight into the mechanistic pathways of thiophene ring formation and can be adapted for substituted thiophenes.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyltetrahydrothiophene, trans-(+)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced further to form the corresponding thiolane derivatives.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolane derivatives.

Substitution: Brominated or sulfonated derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, tetrahydrobenzo[b]thiophene derivatives have shown promising results against various cancer types by targeting specific molecular pathways:

- Mechanism of Action : These compounds inhibit metalloproteinases and growth factor receptors, which are crucial in cancer progression .

- Case Study : A series of tetrahydrobenzo[b]thiophene-based compounds were synthesized and evaluated as cytotoxic agents against colorectal cancer cell lines (LoVo and HCT-116), demonstrating significant antiproliferative effects .

2. Antiviral Properties

Thiophene derivatives have also been explored for their antiviral properties. Research indicates that certain fused thiophene compounds can effectively treat viral infections, including those caused by HIV and hepatitis viruses:

- Clinical Relevance : The potential use of these compounds in treating viral infections could address significant public health challenges .

Biological Activities

1. Antibacterial and Antioxidant Effects

Thiophene derivatives exhibit considerable antibacterial and antioxidant activities. The thieno[2,3-b]thiophene scaffold has been identified as a key pharmacophore in several pharmaceutical agents with these properties:

- Research Findings : Compounds derived from this scaffold have shown effectiveness against bacterial strains and possess antioxidant capabilities .

2. Inhibition of Enzymatic Activities

The compound has been reported to inhibit various enzymes related to metabolic disorders:

- Enzyme Targets : Inhibition of α-glucosidase and β-glucuronidase has been documented, indicating a role in managing conditions like diabetes .

Synthesis and Characterization

The synthesis of thiophene derivatives typically involves multi-step organic reactions, often utilizing cycloaddition techniques or modifications of existing thiophene structures:

- Synthesis Example : A recent study detailed the synthesis of spiro-pyrrolidine thiophenes through regioselective reactions, yielding compounds with significant cytotoxic activity against cancer cells .

Table 1: Summary of Biological Activities of Thiophene Derivatives

| Compound Type | Activity | Targeted Pathway/Mechanism |

|---|---|---|

| Tetrahydrobenzo[b]thiophene | Anticancer | Inhibition of MMPs, EGFR |

| Fused thiophenes | Antiviral | Targeting viral replication mechanisms |

| Thieno[2,3-b]thiophenes | Antibacterial | Disruption of bacterial cell wall synthesis |

| Various derivatives | Antioxidant | Scavenging free radicals |

Mechanism of Action

The mechanism of action of 2,5-dimethyltetrahydrothiophene, trans-(+)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Saturated vs. Unsaturated Thiophene Derivatives

A critical distinction arises when comparing tetrahydro-2,5-dimethylthiophene with its aromatic counterpart, 2,5-dimethylthiophene (C₆H₈S, MW 112.19 g/mol). The saturated compound exhibits a higher boiling point (143°C vs. 134°C) due to enhanced van der Waals interactions from greater molecular flexibility and packing efficiency . However, the unsaturated analog retains aromaticity, enabling electrophilic substitution reactions, whereas the tetrahydro derivative behaves as a typical sulfide .

Oxygen Analog: trans-2,5-Dimethyltetrahydrofuran

The oxygen analog, trans-2,5-dimethyltetrahydrofuran (C₆H₁₂O, CAS 1003-38-9), has a significantly lower boiling point (91°C) and density (0.8 g/cm³) compared to the sulfur compound . This difference stems from sulfur’s larger atomic size and higher polarizability, which strengthen London dispersion forces in the thiophene derivative .

Cis vs. Trans Stereoisomers

The cis isomer of tetrahydro-2,5-dimethylthiophene (CAS 5161-13-7) shares the same molecular formula but differs in stereochemistry.

Other Tetrahydrothiophene Derivatives

- Tetrahydrothiophene (THT) (C₄H₈S): The parent compound lacks methyl groups, resulting in a lower molecular weight (88.17 g/mol) and boiling point (121°C) .

- Ethyl-Substituted Derivatives : For example, tetrahydro-2-ethylthiophene (C₆H₁₂S, CAS 1551-34-4) has a longer alkyl chain, increasing hydrophobicity and boiling point relative to the dimethyl analog .

Research Findings

Analytical Characterization

- Mass Spectrometry : The NIST database reports a molecular ion peak at m/z 116 (C₆H₁₂S⁺), consistent with its molecular weight .

- Gas Chromatography : Retention indices (Kovats' RI) for the trans isomer are distinct from cis and other derivatives, aiding in analytical identification .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Table 2: Stereochemical and Spectral Identifiers

| Compound | CAS Number | InChIKey | ChemSpider ID | |

|---|---|---|---|---|

| trans-2,5-Dimethylthiacyclopentane | 5161-14-8 | IBKCTZVPGMUZGZ-WDSKDSINSA-N | 4937749 | |

| cis-2,5-Dimethylthiacyclopentane | 5161-13-7 | Not Provided | Not Provided |

Biological Activity

Thiophene, tetrahydro-2,5-dimethyl-, trans- is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a saturated thiophene structure with two methyl groups at the 2 and 5 positions, existing in a trans configuration. Its unique molecular structure contributes to various biological interactions and therapeutic applications.

The molecular formula of thiophene, tetrahydro-2,5-dimethyl-, trans- is CHS, with a molecular weight of approximately 116.224 g/mol. The synthesis of this compound can be achieved through several methods involving the reduction of thiophene derivatives or through cyclization reactions involving appropriate precursors.

Anticancer Properties

Research indicates that thiophene derivatives, including tetrahydro-2,5-dimethyl-, trans-, exhibit significant cytotoxicity against various cancer cell lines. The mechanisms underlying these effects include:

- Inhibition of Topoisomerase : This enzyme is crucial for DNA replication and repair; inhibiting it can lead to cancer cell death.

- Tyrosine Kinase Inhibition : This action disrupts signaling pathways essential for cancer cell growth.

- Induction of Apoptosis : Thiophene compounds have been shown to activate reactive oxygen species (ROS), leading to programmed cell death in cancer cells .

A study highlighted the structure-activity relationship (SAR) of thiophene derivatives, demonstrating that modifications at specific positions can enhance anticancer activity significantly .

Antimicrobial Activity

Thiophene derivatives also exhibit antimicrobial properties , effective against various pathogens. For instance, studies have shown that certain thiophene-based Schiff base complexes possess potent activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . The antimicrobial mechanism is believed to involve disruption of microbial membranes and inhibition of vital metabolic processes.

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits IC values in the low micromolar range against several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). For example, one study reported an IC value of 18 nM against MDA-MB-231 cells, indicating strong anticancer potential .

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of thiophene derivatives against clinical isolates. The results showed that some derivatives had minimum inhibitory concentrations (MIC) as low as 10 µg/mL against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their potential as therapeutic agents in treating infections caused by resistant bacteria .

Comparative Analysis with Related Compounds

The biological activity of thiophene, tetrahydro-2,5-dimethyl-, trans- can be contrasted with other related compounds:

| Compound Name | Structure Type | Key Characteristics | Biological Activity |

|---|---|---|---|

| Thiophene | Aromatic | Unsaturated five-membered ring containing sulfur | Moderate anticancer and antimicrobial effects |

| Tetrahydrothiophene | Saturated | Fully saturated structure; less reactive than thiophene | Lower biological activity |

| 2-Methylthiophene | Aromatic | Contains a methyl group at the 2-position | Anticancer properties |

| Thiophene, tetrahydro-2-methyl-, cis- | Isomeric variant | Different stereochemistry affects properties | Varies based on configuration |

This table illustrates how structural variations influence the biological activities of these compounds. Notably, the trans configuration of tetrahydro-2,5-dimethyl-thiophene may enhance its reactivity and interaction with biological targets compared to its cis counterpart.

Q & A

Basic: What are the standard synthetic routes for trans-tetrahydro-2,5-dimethylthiophene, and what key reaction conditions must be controlled?

Methodological Answer:

The synthesis typically involves cyclization or hydrogenation of precursor thiophenes. For example:

- Cyclization of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in dry tetrahydrofuran (THF) or acetonitrile (ACN) with catalysts like tetrabutylammonium perchlorate (TBAPC) .

- Hydrogenation of 2,5-dimethylthiophene under controlled pressure and temperature to retain stereochemistry.

Critical Conditions: - Solvent purity (e.g., THF dried over CaH₂ to avoid side reactions) .

- Temperature control during hydrogenation to prevent over-reduction or isomerization.

- Use of inert atmosphere (N₂/Ar) to protect sulfur-containing intermediates from oxidation.

Basic: How can the purity and structural integrity of trans-tetrahydro-2,5-dimethylthiophene be verified?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and fragmentation patterns with NIST reference data (e.g., NIST MS number 694) .

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Methyl groups in the trans configuration show distinct coupling constants (e.g., J = 6–8 Hz for axial-equatorial protons).

- ¹³C NMR: Confirm absence of cis-isomer peaks (e.g., δ 20–25 ppm for methyl carbons).

- Boiling Point Analysis: Validate against reported values (393 ± 3 K) .

Advanced: How do thermodynamic properties like enthalpy of vaporization (ΔvapH) vary across studies, and how should researchers address these discrepancies?

Methodological Answer:

Discrepancies arise from measurement techniques (e.g., ebulliometry vs. calorimetry):

- Reported ΔvapH Values: 34.66 kJ/mol (Majer and Svoboda, 1985) vs. 37.7 kJ/mol (White et al., 1952) .

Resolution Strategies: - Cross-validate using multiple methods (e.g., static calorimetry and vapor pressure measurements).

- Account for impurities via high-resolution GC-MS.

- Reference standardized databases (e.g., NIST ThermoML) for error margins .

Advanced: What role does the trans configuration play in the compound’s reactivity, and what methods confirm its stereochemistry?

Methodological Answer:

The trans configuration influences:

- Ring Strain: Lower steric hindrance compared to cis, enhancing stability in electrophilic substitutions.

- Reactivity in Coordination Chemistry: Preferential binding to transition metals (e.g., Mn, Cr) due to spatial alignment of sulfur lone pairs .

Stereochemical Confirmation: - X-ray Crystallography: Resolve spatial arrangement of methyl groups (e.g., as in ’s supplementary crystallography data) .

- Vibrational Circular Dichroism (VCD): Differentiate trans vs. cis via asymmetric C-S stretching modes.

Advanced: How is this compound utilized in the synthesis of complex organic materials or pharmaceuticals?

Methodological Answer:

- Building Block for Heterocycles: Used in pseudo five-component reactions to synthesize di(hetero)arylthiophenes via Sonogashira-Glaser cyclization .

- Ligand in Organometallic Catalysis: Modifies electron density in Pd or Ru complexes for C–H activation .

- Pharmaceutical Intermediates: Sulfur oxidation yields sulfones (e.g., 3-chloro-2,5-dimethylthiophene 1,1-dioxide) for antimicrobial agents .

Advanced: How can researchers resolve contradictions in mass spectral data for this compound?

Methodological Answer:

- Reference Standardized Databases: Compare with EPA/NIH Mass Spectral Data Base entries (e.g., CAS 5161-14-8 for trans-isomer) .

- Isotopic Labeling: Use deuterated analogs (e.g., tetrahydrothiophene-2,2,5,5-d₄) to distinguish fragmentation pathways .

- High-Resolution MS: Confirm molecular ion (m/z 116.22 for C₆H₁₂S) and rule out cis-isomer contamination (CAS 5161-13-7) .

Basic: What safety precautions are critical when handling trans-tetrahydro-2,5-dimethylthiophene?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.